4-[4-(3-methoxypropyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine
Overview
Description
4-[4-(3-methoxypropyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C16H20N6O and its molecular weight is 312.377. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of 4-[4-(3-methoxypropyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine typically involves the condensation of a substituted phenylhydrazine with an appropriate triazole derivative. The reactions are commonly conducted in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: : Scaling up this compound for industrial production involves optimization of the synthetic routes to maximize efficiency and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance production rates and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions, often utilizing hydrogenation, can alter the substituents on the pyrazole and triazole rings.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, allowing for the modification of the methoxypropyl group and other side chains.
Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. Reactions often require catalysts such as palladium or platinum and are conducted under inert atmospheres.
Major Products: : Depending on the reaction, products can range from simple oxidized or reduced forms to more complex multi-functionalized derivatives, tailored for specific applications.
Scientific Research Applications
Chemistry: : In chemistry, this compound is used as a building block for synthesizing more complex molecules, especially in the design of pharmaceuticals.
Biology: : In biological research, it serves as a probe to study enzyme mechanisms and interactions due to its specific binding properties.
Medicine: : Medicinally, it is explored for its potential as an anti-inflammatory or anticancer agent, leveraging its ability to interact with biological targets.
Industry: : Industrial applications include its use as a precursor for producing materials with specific electronic or optical properties.
Mechanism of Action: The mechanism of action of 4-[4-(3-methoxypropyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The methoxypropyl group and triazole ring facilitate binding to specific active sites, inhibiting or modulating biological pathways. This can lead to desired therapeutic effects, such as reducing inflammation or inducing cancer cell apoptosis.
Comparison with Similar Compounds
Similar Compounds: : Structurally related compounds include other triazole- and pyrazole-based molecules like 4H-1,2,4-triazole-3-amine and 1-phenyl-3-methyl-1H-pyrazol-5-amine.
Uniqueness: : The uniqueness of 4-[4-(3-methoxypropyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine lies in its specific substitution pattern, which confers unique chemical reactivity and biological activity, distinguishing it from other compounds with similar core structures.
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Properties
IUPAC Name |
4-[4-(3-methoxypropyl)-5-methyl-1,2,4-triazol-3-yl]-2-phenylpyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-12-19-20-16(21(12)9-6-10-23-2)14-11-18-22(15(14)17)13-7-4-3-5-8-13/h3-5,7-8,11H,6,9-10,17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYMWNKIPGOZDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CCCOC)C2=C(N(N=C2)C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301323111 | |
Record name | 4-[4-(3-methoxypropyl)-5-methyl-1,2,4-triazol-3-yl]-2-phenylpyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301323111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819083 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
956763-70-5 | |
Record name | 4-[4-(3-methoxypropyl)-5-methyl-1,2,4-triazol-3-yl]-2-phenylpyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301323111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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